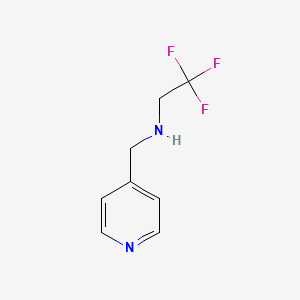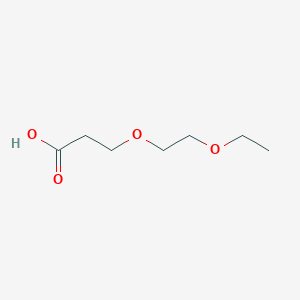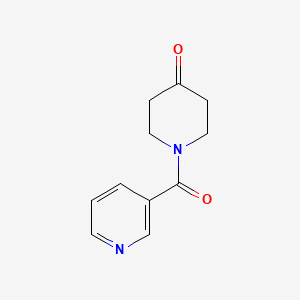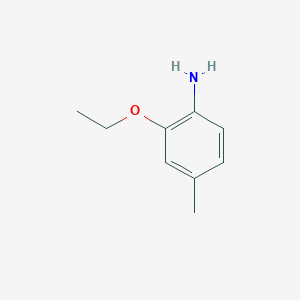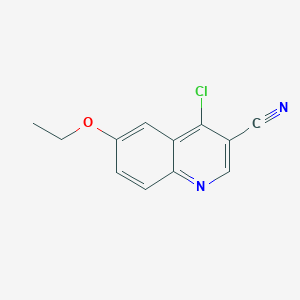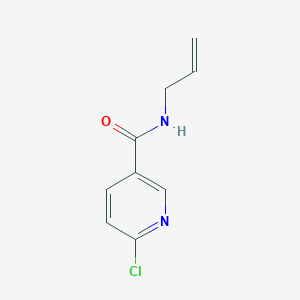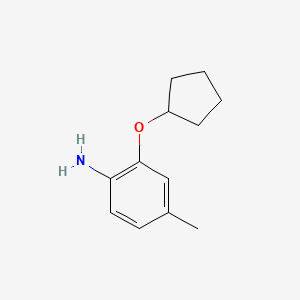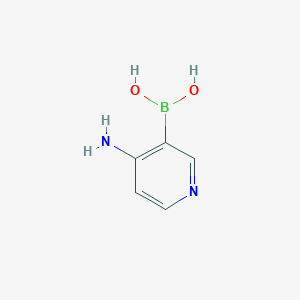
(4-Aminopyridin-3-yl)boronic acid
描述
(4-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. It is a compound of interest in various fields of chemistry due to its unique structure, which includes both an amino group and a boronic acid moiety. This dual functionality makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, particularly proteins with cis-diol-containing biomolecules .
Mode of Action
(4-Aminopyridin-3-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Boronic acids are known to interact with cis-diol-containing biomolecules, which are prevalent in various biochemical pathways .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their bioavailability.
Result of Action
Boronic acids are known to exhibit high binding affinity towards cis-diol-containing biomolecules , which could potentially lead to significant molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the binding affinity of boronic acids . Specifically, this compound exhibits low binding pH and high binding affinity towards cis-diol-containing biomolecules , suggesting that it can function effectively under neutral or acidic conditions.
生化分析
Biochemical Properties
(4-Aminopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as an enzyme inhibitor, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This interaction can result in the inhibition of enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can bind to other biomolecules, such as nucleic acids and proteins, through non-covalent interactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and pyridine derivatives . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as an enzyme inhibitor . Its stability and activity may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can further interact with other biochemical pathways . The presence of the boronic acid group allows this compound to participate in reactions that involve the formation and cleavage of boron-oxygen bonds, which are critical for its role as an enzyme inhibitor and in other biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation . These interactions are essential for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopyridin-3-yl)boronic acid typically involves the reaction of 4-aminopyridine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 4-aminopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions: (4-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Amines and Alcohols: From Chan-Lam coupling.
Nitro and Amino Derivatives: From oxidation and reduction reactions .
科学研究应用
(4-Aminopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
相似化合物的比较
(4-Aminopyridin-3-yl)boronic acid can be compared with other boronic acid derivatives:
4-Pyridinylboronic Acid: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Aminopyridine-4-boronic Acid: Another similar compound with the amino group in a different position, affecting its reactivity and applications.
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions but with different electronic properties.
Uniqueness: The presence of both an amino group and a boronic acid moiety in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
(4-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFSVZONUPBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635064 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-75-6 | |
| Record name | (4-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


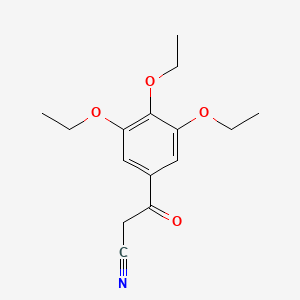
![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)
